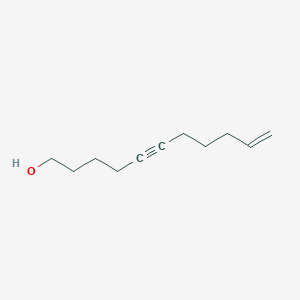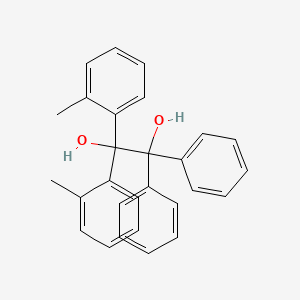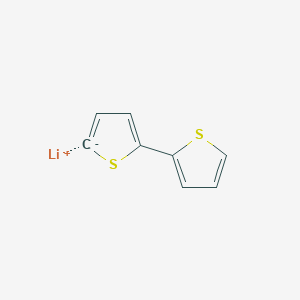
lithium;5-thiophen-2-yl-2H-thiophen-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide is a compound that features a lithium ion coordinated to a thiophene ring system Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-thiophen-2-yl-2H-thiophen-2-ide typically involves the reaction of thiophene derivatives with lithium reagents. One common method is the lithiation of thiophene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at low temperatures to control the reactivity and selectivity of the lithiation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of lithium;5-thiophen-2-yl-2H-thiophen-2-ide involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. In biological systems, the compound may interact with cellular components, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group at the 2 position.
Uniqueness
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
71486-35-6 |
|---|---|
Fórmula molecular |
C8H5LiS2 |
Peso molecular |
172.2 g/mol |
Nombre IUPAC |
lithium;5-thiophen-2-yl-2H-thiophen-2-ide |
InChI |
InChI=1S/C8H5S2.Li/c1-3-7(9-5-1)8-4-2-6-10-8;/h1-5H;/q-1;+1 |
Clave InChI |
QLCULWQNABMYRV-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CSC(=C1)C2=CC=[C-]S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
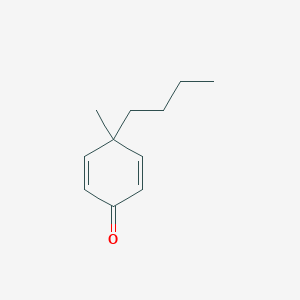
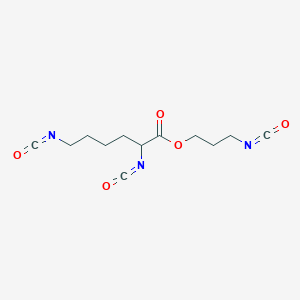
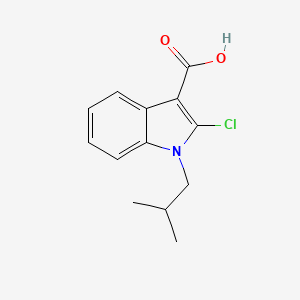


![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)
